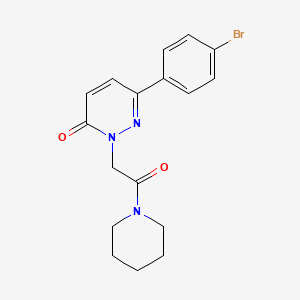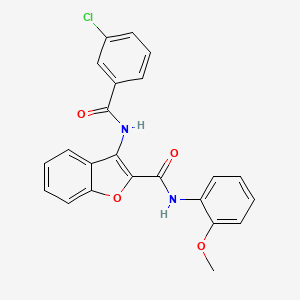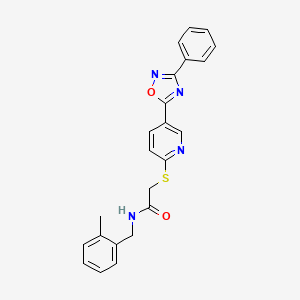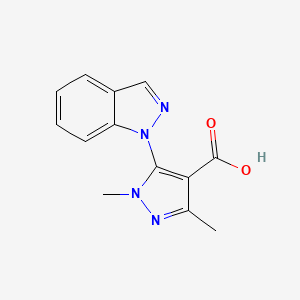
6-(4-Bromophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, commonly known as BPIP, is a pyridazinone derivative that has shown promising results in various scientific studies. BPIP has gained attention due to its potential use in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : A study by Ashok et al. (2006) discusses the synthesis of pyridine derivatives under microwave irradiation conditions. These derivatives, including those similar to the compound , have shown diverse biological activities and are found in natural and synthetic pharmaceutical agents.
Structural and Electronic Properties : Research on the crystal structures of anticonvulsant compounds closely related to the target compound was conducted by Georges et al. (1989). The study provides insights into the structural and electronic properties of these compounds, which are important for understanding their pharmacological potential.
Biological Activities
Analgesic and Antiparkinsonian Activities : A study by Amr et al. (2008) reports the synthesis of substituted pyridine derivatives and their significant analgesic and antiparkinsonian activities, suggesting potential medical applications for similar compounds.
Anti-inflammatory Agents : Research by Chaydhary et al. (2015) discusses novel pyrimidine derivatives with significant anti-inflammatory activity. This highlights the potential use of similar compounds in treating inflammation.
Antibacterial Activity : A study by Mohamed (2004) demonstrates the antibacterial activity of certain pyridazine derivatives, suggesting that the compound may have similar properties.
Pharmaceutical Synthesis
Esterification Agent : The use of pyridazin derivatives as coupling agents for esterification of carboxylic acids is explored by Won et al. (2007). This shows the compound's potential utility in the synthesis of various pharmaceuticals.
Synthesis of Heterocyclic Compounds : Research by El-Hashash et al. (2015) discusses the use of similar bromophenyl compounds in synthesizing novel heterocyclic compounds with expected antibacterial activities.
Propiedades
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(19-15)12-17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGCDHDAEPFOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)


![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)


![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)




![N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2580446.png)